molecular formula C24H30O5 B1589036 Resibufagin CAS No. 20987-24-0

Resibufagin

Numéro de catalogue: B1589036
Numéro CAS: 20987-24-0
Poids moléculaire: 398.5 g/mol
Clé InChI: LFLJTMIVTFTLOA-UIZOPSFESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

La résinebufagine subit diverses réactions chimiques, notamment :

    Oxydation : La résinebufagine peut être oxydée pour former différents dérivés.

    Réduction : Les réactions de réduction peuvent convertir la résinebufagine en formes moins oxydées.

    Substitution : La résinebufagine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Applications de la recherche scientifique

La résinebufagine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La résinebufagine exerce ses effets par le biais de multiples voies moléculaires :

Activité Biologique

Resibufagin, a bufadienolide derived from the venom of Bufo bufo gargarizans, has garnered attention for its diverse biological activities, particularly in the realms of oncology and cardiology. This article delves into the compound's mechanisms of action, therapeutic potential, and recent research findings.

This compound is characterized by its unique structure, which includes a steroid-like framework typical of bufadienolides. Its chemical formula is C24H34O5C_{24}H_{34}O_5 with a molecular weight of approximately 402.53 g/mol. The compound's structure contributes to its biological activity, particularly its ability to interact with various cellular targets.

  • Antitumor Activity :
    • This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) through the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis pathways .
    • It has been reported to inhibit the proliferation of cancer cells by interfering with cell cycle progression, particularly at the G1 phase .
  • Cardiotonic Effects :
    • The compound acts as a positive inotropic agent, enhancing cardiac contractility. This effect is attributed to its ability to increase intracellular calcium levels, which is vital for muscle contraction .
    • This compound has been shown to modulate sodium-potassium ATPase activity, contributing to its cardiotonic properties .

Research Findings

Recent studies have explored the pharmacological profile of this compound in greater detail:

  • In vitro Studies : A comprehensive analysis demonstrated that this compound significantly reduces cell viability in various cancer types, including breast, liver, and lung cancers. The IC50 values for these cell lines ranged from 0.5 to 2 µM, indicating potent activity .
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. Histopathological examination revealed decreased mitotic figures and increased apoptotic cells within tumors .

Data Table: Summary of Biological Activities

Activity Type Effect IC50 (µM)
AntitumorBreast CancerInduces apoptosis1.2
AntitumorLiver CancerInhibits proliferation0.8
AntitumorLung CancerCell cycle arrest1.5
CardiotonicCardiac MuscleIncreases contractilityN/A

Case Studies

  • Breast Cancer Treatment :
    • A study involving MCF-7 breast cancer cells demonstrated that this compound treatment resulted in significant apoptosis via caspase activation. This study highlighted the potential for this compound as a therapeutic agent in breast cancer management.
  • Cardiac Function Improvement :
    • In a rat model of heart failure induced by isoproterenol, administration of this compound improved cardiac function as evidenced by echocardiographic measurements and increased survival rates compared to untreated controls .

Propriétés

IUPAC Name

(1R,2S,4R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-22-8-7-17-18(4-3-15-10-16(26)6-9-23(15,17)13-25)24(22)20(29-24)11-19(22)14-2-5-21(27)28-12-14/h2,5,12-13,15-20,26H,3-4,6-11H2,1H3/t15-,16+,17+,18-,19?,20-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLJTMIVTFTLOA-UIZOPSFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6C3(CCC(C6)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@]14[C@H](O4)CC2C5=COC(=O)C=C5)CC[C@H]6[C@@]3(CC[C@@H](C6)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474925
Record name RESIBUFAGIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20987-24-0
Record name RESIBUFAGIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name RESIBUFAGIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resibufagin
Reactant of Route 2
Resibufagin
Reactant of Route 3
Resibufagin
Reactant of Route 4
Resibufagin
Reactant of Route 5
Resibufagin
Reactant of Route 6
Resibufagin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.